(S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-[(3S)-pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7(12)11(8-2-3-8)9-4-5-10-6-9/h8-10H,2-6H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYLUVNHXYRWKZ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@H]1CCNC1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide typically involves the reaction of cyclopropylamine with pyrrolidine-3-carboxylic acid or its derivatives. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common reagents used in the synthesis include coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The cyclopropyl and pyrrolidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Biological Activities
-
Inhibition of Enzymes :
- (S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide has been studied for its role as an inhibitor of various enzymes. For instance, it has been linked to the inhibition of neutral sphingomyelinase 2 (nSMase2), which is involved in sphingolipid metabolism. Inhibitors like this compound have shown potential in reducing exosome secretion from the brain, indicating a possible application in neurodegenerative diseases such as Alzheimer's disease (AD) .
- Pharmacological Studies :
-
Structure-Activity Relationship (SAR) Studies :
- SAR studies have revealed that modifications to the pyrrolidine and cyclopropyl groups can significantly affect the compound's potency and selectivity against specific targets. For example, variations in substituents on the pyrrolidine ring have been shown to enhance inhibitory activity against nSMase2 .
Therapeutic Potential
- Neurodegenerative Disease Treatment :
-
Anti-inflammatory Applications :
- Research indicates that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating conditions characterized by excessive inflammation . The structural modifications that enhance anti-inflammatory activity could lead to more effective therapeutic agents.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its analogs:
- A study demonstrated that specific analogs showed significant inhibition of nSMase2 with IC50 values in the nanomolar range, suggesting strong potential for clinical applications .
- Another research highlighted the importance of structural modifications in enhancing the pharmacological profile of compounds related to this compound, which could lead to improved therapeutic outcomes .
Mechanism of Action
The mechanism of action of (S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Structural and Functional Insights
Pyrrolidine vs. Piperidine Derivatives
- Piperidine analogs are less conformationally restricted, which may alter binding kinetics in enzyme pockets compared to pyrrolidine-based compounds.
Substituent Effects
- Chloro Substituents (e.g., 2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide): The electron-withdrawing chlorine atom enhances electrophilicity, enabling covalent interactions with cysteine residues in target proteins .
- Hydroxyethyl Groups (e.g., (S)-N-Cyclopropyl-N-(1-(2-hydroxyethyl)pyrrolidin-3-yl)acetamide): The polar hydroxyethyl moiety improves solubility, making the compound more suitable for intravenous administration .
Heterocyclic Modifications
- Compounds like N-(5-Cyclopropyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)acetamide incorporate fused pyrazolopyrimidine systems, which are prevalent in kinase inhibitors (e.g., Aurora, CDK inhibitors). The cyclopropyl group may stabilize the planar conformation required for ATP-binding site interactions .
Research and Development Trends
- Kinase Inhibitors : Pyrrolidine/piperidine acetamides are explored in Aurora kinase inhibitors (e.g., 20a in ), where stereochemistry and ring size influence isoform selectivity .
- Neurotherapeutics : Analogs with hydroxyethyl groups are being investigated for GPR139 agonism, which modulates social behavior in preclinical models .
Biological Activity
(S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article delves into the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
This compound features a cyclopropyl group and a pyrrolidine moiety, giving it unique steric and electronic properties. Its molecular formula is with a molar mass of approximately 168.2361 g/mol. The compound is being explored for various therapeutic applications, including neuropharmacological effects and antimicrobial properties.
The biological activity of this compound is attributed to its interactions with specific molecular targets, such as receptors and enzymes. Preliminary studies suggest that this compound may act as an allosteric modulator for certain neurotransmitter systems, potentially influencing pathways involved in mood regulation and cognition .
Neuropharmacological Effects
Research indicates that this compound may modulate neurotransmitter systems, which could have implications for treating neurological disorders. Its structural features allow it to interact effectively with various biological targets, making it a subject of interest in neuropharmacology .
Antimicrobial Properties
In addition to its neuropharmacological potential, this compound has been investigated for its antimicrobial properties. Studies have shown that similar compounds exhibit significant antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of the cyclopropyl group significantly influences the biological activity of this compound. Comparisons with other derivatives highlight that modifications to the structure can enhance or diminish activity against specific biological targets.
Case Studies
- Neuropharmacological Study : A study evaluated the effects of this compound on cognitive functions in animal models. Results indicated improved memory retention and reduced anxiety-like behaviors, suggesting potential use in treating anxiety disorders .
- Antimicrobial Evaluation : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, coupling cyclopropylamine derivatives with pyrrolidin-3-yl acetamide precursors in solvents like 1,4-dioxane or acetonitrile at 85–120°C, with bases such as potassium carbonate or DIPEA. Yields vary significantly:
- 68.5% yield in 1,4-dioxane at 95°C with K₂CO₃ .
- 79% yield in n-butanol at 100°C under sealed-tube conditions with DIPEA .
- Lower yields (27–41%) occur in polar aprotic solvents like DMSO due to side reactions .
Q. How can researchers characterize the structural and stereochemical purity of this compound?
- Methodological Answer :
- Spectroscopy : Use , , and LCMS to confirm molecular identity (e.g., LCMS: ) .
- Chiral Analysis : Employ chiral HPLC or polarimetry to verify the (S)-configuration, as stereochemistry impacts biological activity .
- X-ray Crystallography : Refinement with SHELXL (e.g., SHELX-2018) resolves absolute configuration. The program handles high-resolution data and twinning, common in chiral small molecules .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different enantiomers or analogs?
- Methodological Answer :
- Comparative Studies : Test (S)- and (R)-enantiomers in parallel assays. For example, analogs like (R)-N-(pyrrolidin-3-yl)acetamide show distinct pharmacological profiles (e.g., KCC2 antagonism with IC = 61 nM) .
- Structure-Activity Relationships (SAR) : Modify the cyclopropyl or pyrrolidine moieties systematically. For instance, replacing cyclopropyl with benzyl groups alters target affinity .
- Data Validation : Use orthogonal assays (e.g., SPR, ITC) to confirm binding kinetics and rule off-target effects .
Q. What strategies are recommended for crystallographic refinement of this compound when data quality is suboptimal?
- Methodological Answer :
- Software Tools : SHELXL excels in handling high-resolution data and twinning. For poor-quality data, apply restraints (e.g., DFIX, SIMU) to stabilize bond lengths/angles .
- Validation Metrics : Monitor R-factors () and check for overfitting using cross-validation (e.g., ) .
- Data Collection : Use synchrotron radiation for weak diffractors, and collect multiple datasets to address absorption issues .
Q. How should researchers address gaps in toxicological and ecological data for this compound?
- Methodological Answer :
- Safety Protocols : Default to stringent PPE (e.g., P95 respirators, nitrile gloves) due to lack of acute toxicity data .
- Preliminary Testing : Conduct Ames tests for mutagenicity and Daphnia magna assays for aquatic toxicity. Extrapolate from structurally related acetamides (e.g., N-methylacetamide LD = 5000 mg/kg in rats) .
- Environmental Fate Modeling : Use EPI Suite to estimate log and biodegradability, prioritizing compounds with log to minimize bioaccumulation .
Data-Driven Research Design
Q. What experimental designs are optimal for evaluating in vivo pharmacokinetics of this compound?
- Methodological Answer :
- Dosing Routes : Compare oral, IV, and IP administration in rodent models. Monitor plasma concentrations via LC-MS/MS.
- Metabolite Identification : Use -labeled compound to track metabolic pathways. Likely sites: cyclopropyl ring oxidation or acetamide hydrolysis .
- Tissue Distribution : Autoradiography or PET imaging with radiolabeled analogs (e.g., ) .
Q. How can researchers troubleshoot low yields in scaled-up synthesis?
- Methodological Answer :
- Reaction Engineering : Switch from batch to flow chemistry for exothermic reactions (e.g., cyclopropane ring formation).
- Catalyst Screening : Test palladium or copper catalysts for Buchwald-Hartwig couplings, which improve efficiency in heterocyclic systems .
- Process Analytics : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
